1-(2-fluoro-6-methoxyphenyl)ethanone
Overview
Description
2’-Fluoro-6’-methoxyacetophenone is an organic compound with the molecular formula C9H9FO2 and a molecular weight of 168.16 g/mol . It is also known by its IUPAC name, 1-(2-fluoro-6-methoxyphenyl)ethanone . This compound is characterized by the presence of a fluoro group at the 2’ position and a methoxy group at the 6’ position on the acetophenone backbone. It is a clear, lemon/pale amber liquid with a boiling point of 217°C and a density of 1.127 g/cm³ .
Preparation Methods
The synthesis of 2’-Fluoro-6’-methoxyacetophenone can be achieved through several methods. One common synthetic route involves the Friedel-Crafts acylation of 2-fluoroanisole with acetyl chloride in the presence of aluminum chloride as a catalyst . The reaction is typically carried out in dichloroethane as a solvent at low temperatures (0-10°C) to control the exothermic nature of the reaction . The product is then isolated by pouring the reaction mixture into ice water, followed by extraction and purification through recrystallization.
Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
2’-Fluoro-6’-methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions. For example, the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Condensation: The compound can undergo aldol condensation with aldehydes or ketones in the presence of a base to form β-hydroxy ketones or α,β-unsaturated ketones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and varying temperatures depending on the desired reaction.
Scientific Research Applications
2’-Fluoro-6’-methoxyacetophenone is utilized in various scientific research applications:
Biology: The compound is used in the synthesis of bioactive molecules that can interact with biological targets, such as enzymes or receptors.
Medicine: It is a precursor in the development of potential therapeutic agents, particularly those targeting neurological or inflammatory pathways.
Industry: The compound finds applications in the production of specialty chemicals, including dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 2’-Fluoro-6’-methoxyacetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
2’-Fluoro-6’-methoxyacetophenone can be compared with other similar compounds, such as:
2’-Fluoro-4’-methoxyacetophenone: This compound has the methoxy group at the 4’ position instead of the 6’ position, which can affect its reactivity and applications.
2’-Chloro-6’-methoxyacetophenone: The chloro group can alter the compound’s chemical properties and reactivity compared to the fluoro group.
2’-Fluoro-6’-hydroxyacetophenone: The hydroxy group can participate in different types of chemical reactions compared to the methoxy group.
The uniqueness of 2’-Fluoro-6’-methoxyacetophenone lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.
Properties
IUPAC Name |
1-(2-fluoro-6-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHCKHGBDOTACV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372010 | |
Record name | 2'-Fluoro-6'-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120484-50-6 | |
Record name | 2'-Fluoro-6'-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Fluoro-6'-methoxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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